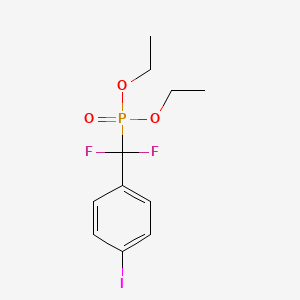

Diethyl difluoro(4-iodophenyl)methylphosphonate

CAS No.:

Cat. No.: VC13840989

Molecular Formula: C11H14F2IO3P

Molecular Weight: 390.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F2IO3P |

|---|---|

| Molecular Weight | 390.10 g/mol |

| IUPAC Name | 1-[diethoxyphosphoryl(difluoro)methyl]-4-iodobenzene |

| Standard InChI | InChI=1S/C11H14F2IO3P/c1-3-16-18(15,17-4-2)11(12,13)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | ZUVRQZGOJFKMIA-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(C(C1=CC=C(C=C1)I)(F)F)OCC |

| Canonical SMILES | CCOP(=O)(C(C1=CC=C(C=C1)I)(F)F)OCC |

Introduction

Diethyl difluoro(4-iodophenyl)methylphosphonate is a complex organic compound with the CAS number 156017-41-3. It is characterized by its molecular formula, C11H14F2IO3P, and a molecular weight of approximately 390.11 g/mol . This compound is a phosphonate derivative, which includes a difluoromethyl group attached to a 4-iodophenyl ring, making it a valuable intermediate in organic synthesis.

SMILES String

The SMILES string for this compound is IC1=CC=C(C(F)(P(OCC)(OCC)=O)F)C=C1 .

Synthesis and Applications

Diethyl difluoro(4-iodophenyl)methylphosphonate is likely synthesized through reactions involving difluoromethylation of aryl halides, which are common methods for introducing difluoromethyl groups into organic molecules. This compound can serve as a building block in the synthesis of more complex molecules, particularly those requiring a difluoromethyl group attached to an aromatic ring.

Safety and Handling

Given the lack of specific safety data for this compound, general precautions should be taken when handling organic chemicals, including wearing protective gear and working in a well-ventilated area. The compound's iodine content suggests potential reactivity and toxicity, necessitating careful handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume